molecular formula C23H31NO B8558021 4-Benzyl-4-dimethylamino-1-phenethylcyclohexanol CAS No. 492461-58-2

4-Benzyl-4-dimethylamino-1-phenethylcyclohexanol

Cat. No. B8558021
M. Wt: 337.5 g/mol
InChI Key: IKIQCUTWIGOISN-UHFFFAOYSA-N
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Patent
US07678834B2

Procedure details

25.0 g 4-benzyl-4-dimethylaminocyclohexanone were dissolved in 150 ml analytical grade tetrahydrofuran, 151 ml 1.0 molar phenethylmagnesium chloride solution in THF were added under a nitrogen atmosphere, while cooling in an ice-bath, and the mixture was stirred overnight at room temperature. For working up, 150 ml ammonium chloride solution (20 per cent by weight) were added, while cooling with ice, the phases were separated, the aqueous phase was extracted three times with 80 ml diethyl ether each time, the combined organic phases were extracted three times with 70 ml dilute hydrochloric acid (5 per cent by weight) each time, the combined aqueous extracts were washed with 50 ml diethyl ether, adjusted to pH 9 with ammonia solution (25 per cent by weight) and extracted three times with 80 ml methylene chloride each time, the combined methylene chloride extracts were dried over sodium sulfate, filtered and concentrated and the residue was largely freed from solvent residues in vacuo. The crude product obtained (32.6 g) was chromatographed over silica gel with diethyl ether/hexane (v/v=1:1). 3.5 g of the nonpolar diastereoisomer of 4-benzyl-4-dimethylamino-1-phenethylcyclohexanol obtained were dissolved in 28 ml 2-butanone, 103 μl water followed by 1.44 ml trimethylchlorosilane were added at room temperature and the mixture was stirred over night at room temperature. The white solid which had precipitated out was filtered with suction, washed with diethyl ether and dried in an oil pump vacuum. 2.47 g of the hydrochloride of the nonpolar diastereoisomer of 4-benzyl-4-dimethylamino-1-phenethylcyclohexanol were obtained.
Name
4-benzyl-4-dimethylaminocyclohexanone
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
151 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1([N:15]([CH3:17])[CH3:16])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>O1CCCC1.C([Mg]Cl)CC1C=CC=CC=1>[CH2:1]([C:8]1([N:15]([CH3:16])[CH3:17])[CH2:9][CH2:10][C:11]([CH2:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([OH:14])[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-benzyl-4-dimethylaminocyclohexanone
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(CCC(CC1)=O)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
151 mL
Type
solvent
Smiles
C(CC1=CC=CC=C1)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with 80 ml diethyl ether each time
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases were extracted three times with 70 ml dilute hydrochloric acid (5 per cent by weight) each time
WASH
Type
WASH
Details
the combined aqueous extracts were washed with 50 ml diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 80 ml methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined methylene chloride extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product obtained (32.6 g)
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel with diethyl ether/hexane (v/v=1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CCC(CC1)(O)CCC1=CC=CC=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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